

Application Notes: DiSulfo-ICG Maleimide Protein Conjugation Protocol

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Compound of Interest		
Compound Name:	DiSulfo-ICG maleimide	
Cat. No.:	B12388925	Get Quote

Audience: Researchers, scientists, and drug development professionals.

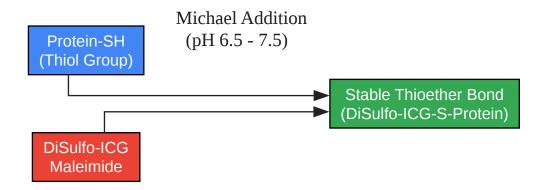
Introduction: The conjugation of **DiSulfo-ICG maleimide** to proteins is a widely used method for producing near-infrared (NIR) fluorescent probes essential for various research and diagnostic applications, including in vivo imaging.[1] The reaction relies on the specific and efficient Michael addition chemistry between a maleimide group and a thiol (sulfhydryl) group, typically found on cysteine residues within the protein.[2][3] This process forms a stable thioether bond.[3][4] The 'DiSulfo' modification refers to two sulfonate groups on the indocyanine green (ICG) core. This modification significantly increases the dye's hydrophilicity, which reduces aggregation and improves its utility in aqueous biological buffers compared to standard ICG.[5]

This document provides a detailed protocol for the successful conjugation of **DiSulfo-ICG maleimide** to proteins, including reagent preparation, the conjugation reaction, purification of the final product, and methods for characterization.

Reaction Mechanism & Workflow

The fundamental reaction involves the nucleophilic attack of a protein's thiol group on the carbon-carbon double bond of the maleimide ring, leading to a stable covalent bond. This reaction is highly selective for thiols over other nucleophilic groups like amines within the optimal pH range of 6.5-7.5.[3][4]



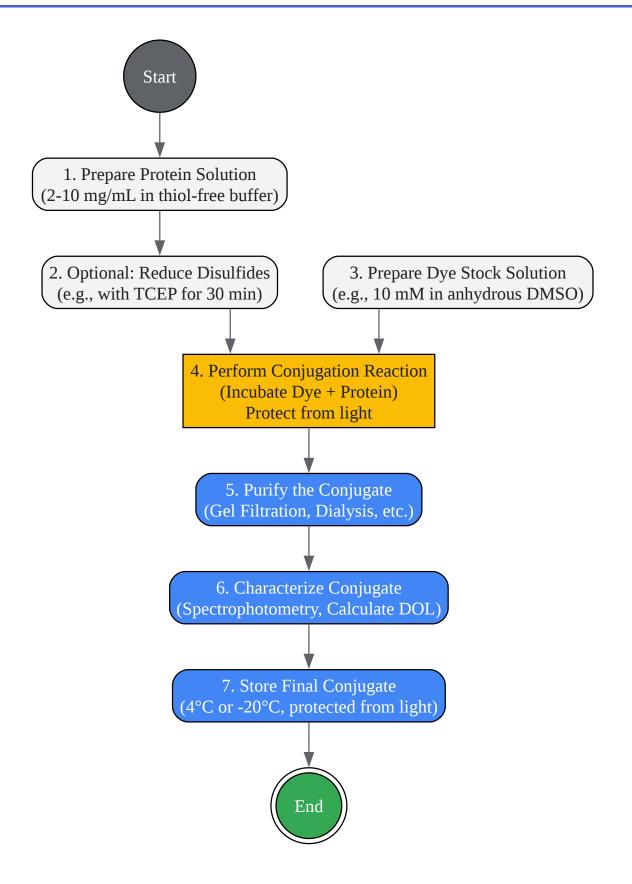


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Figure 1: Thiol-Maleimide Conjugation Chemistry.

The overall experimental process follows a logical sequence of steps from preparation to final analysis, as outlined below.





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Figure 2: General Experimental Workflow.



Quantitative Data Summary

Successful conjugation depends on several key parameters which should be optimized for each specific protein. The following tables provide recommended starting conditions and ranges.

Table 1: Recommended Buffers for Conjugation

Buffer System	pH Range	Common Concentration	Notes
Phosphate- Buffered Saline (PBS)	7.2 - 7.5	1X	Must be free of thiol-containing stabilizers.[2][6]
HEPES	7.0 - 7.5	10 - 100 mM	A non-coordinating buffer, good for many proteins.[2][6]
Tris	7.0 - 7.5	10 - 100 mM	Ensure the pH is not above 7.5 to avoid amine reactivity.[2][4]
MES	6.0 - 6.5	100 mM	Can be used, but the reaction rate will be slower.[7]

Note: All buffers must be degassed prior to use to prevent the re-oxidation of thiols.[2][6]

Table 2: Key Reaction Parameters



Parameter	Recommended Starting Condition	Optimization Range	Rationale & Reference
Protein Concentration	2 - 10 mg/mL	1 - 10 mg/mL	Higher concentrations improve labeling efficiency.[2][6][7]
Dye:Protein Molar Ratio	10:1 - 20:1	5:1 - 25:1	Must be optimized for target Degree of Labeling (DOL).[7]
Reaction pH	7.0 - 7.5	6.5 - 7.5	Optimal for selective reaction with thiols.[2]
Reaction Temperature	Room Temperature (RT)	4°C to 25°C	Lower temperature (4°C) for longer incubations.[6]
Incubation Time	2 hours at RT	1 hour - Overnight	Overnight incubation is common at 4°C.[6]

| Solvent for Dye Stock | Anhydrous DMSO or DMF | N/A | Ensures dye is fully dissolved and stable.[2][6] |

Experimental Protocols

Materials and Equipment:

- DiSulfo-ICG Maleimide
- Protein of interest (with free cysteine residues)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Conjugation Buffer (e.g., 1X PBS, pH 7.2, degassed)



- Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction)
- Purification column (e.g., Sephadex G-25 desalting column)
- UV-Vis Spectrophotometer
- Standard laboratory equipment (pipettes, tubes, rotator, etc.)

Step 1: Preparation of Protein Solution

- Dissolve the protein to be labeled in degassed conjugation buffer to a final concentration of 2-10 mg/mL.[7]
- If the protein solution contains aggregates, centrifuge at ~14,000 x g for 10 minutes and collect the supernatant.
- (Optional but Recommended) Reduction of Disulfide Bonds: If your protein has internal disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature.
 [2] TCEP does not need to be removed before adding the maleimide dye.
 - Note: If using DTT, it must be removed via a desalting column before adding the dye, as it will compete for reaction with the maleimide.

Step 2: Preparation of DiSulfo-ICG Maleimide Stock Solution

- Allow the vial of lyophilized **DiSulfo-ICG maleimide** to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO (or DMF) to create a 10 mM stock solution.
 [7]
- Vortex briefly to ensure the dye is fully dissolved.
- This stock solution should be used promptly. Unused solution can be stored, desiccated and protected from light, at -20°C for up to one month.[7][9] Avoid repeated freeze-thaw cycles.
 [7]



Step 3: Conjugation Reaction

- Add the desired molar excess (e.g., a 10:1 to 20:1 ratio) of the DiSulfo-ICG maleimide stock solution to the prepared protein solution.[7]
- Mix gently by pipetting or brief vortexing. Do not mix vigorously to avoid denaturing the protein.
- Protect the reaction vial from light by wrapping it in aluminum foil.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C on a gentle rotator.
 [6]

Step 4: Purification of the Conjugate

- Following incubation, the unreacted, free DiSulfo-ICG maleimide must be removed from the protein conjugate.
- The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).
 [7]
- Equilibrate the column with the desired storage buffer (e.g., 1X PBS, pH 7.4).
- Carefully load the reaction mixture onto the top of the column.
- Elute the conjugate using the storage buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, free dye molecules.
- Collect the fractions containing the purified protein conjugate.

Step 5: Characterization (Calculation of Degree of Labeling)

The Degree of Labeling (DOL), or dye-to-protein ratio, can be determined by UV-Vis spectrophotometry.

 Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for ICG, which is approximately 789 nm (Amax).



Methodological & Application

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 Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:



Protein Conc. (M) = $[A280 - (Amax \times CF)] / \epsilon$ protein

- εprotein: Molar extinction coefficient of the protein at 280 nm (in M-1cm-1).
- CF: Correction factor (A280/Amax) for the free dye. This should be determined empirically or obtained from the manufacturer. A typical value for ICG derivatives is ~0.05.
- Calculate the concentration of the dye:



Dye Conc. (M) = $Amax / \epsilon dye$

εdye: Molar extinction coefficient of DiSulfo-ICG at its Amax (typically ~250,000 M-1cm-1).

• Calculate the DOL:



DOL = Dye Conc. (M) / Protein Conc. (M)

Table 3: Spectroscopic Properties for DOL Calculation



Analyte Absorbance Max (λmax) Molar Extinction Coefficient (ε)

Protein (Typical) ~280 nm Varies by protein sequence

| ICG Dye | ~789 nm | ~250,000 M-1cm-1 |

Step 6: Storage of the Final Conjugate

For long-term storage, the purified conjugate solution should be protected from light.[8] It can be stored at 4°C for short-term use. For longer periods, it is recommended to add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or to lyophilize the sample.[8] Adding a stabilizing protein like BSA (5-10 mg/mL) can also help prevent denaturation.[8]

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